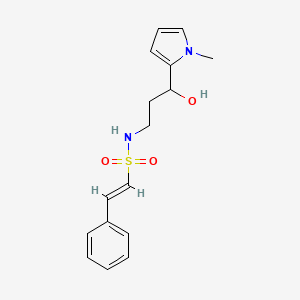

(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide, also known as HPPS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPS belongs to the class of sulphonamide derivatives and has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Aramini et al. (2003) explored the synthesis of E-arylethenesulfonamides from 1-hydroxy-1-arylalkanes, highlighting a straightforward, one-pot method significant for both chemical and pharmaceutical research (Aramini et al., 2003). Similarly, the study by Zhang De-jun (2006) on the synthesis of 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide through improved chlorination, ammonolysis, and condensation steps, resulting in a 75% yield, demonstrates the efficiency of new synthetic routes (Zhang De-jun, 2006).

Photodynamic Therapy Applications

Pişkin et al. (2020) synthesized a new zinc phthalocyanine with high singlet oxygen quantum yield substituted with benzenesulfonamide derivative groups containing Schiff base, showing promise for photodynamic therapy (PDT) in cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

Nunna et al. (2014) focused on the synthesis and antimicrobial activity of novel heterocyclic compounds having a sulphamido moiety, contributing to the search for new antimicrobial agents (Nunna et al., 2014). Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds and evaluated their antimicrobial activity, indicating potential applications in combating bacterial and fungal infections (Sarvaiya, Gulati, & Patel, 2019).

Catalytic Applications and Organic Synthesis

The research by Reddy et al. (2010) on Sc(OTf)3-catalyzed intramolecular aza-Prins cyclization for synthesizing heterobicycles showcases the utility of these compounds in facilitating complex organic transformations, potentially useful in the synthesis of pharmaceuticals and natural products (Reddy et al., 2010).

Eigenschaften

IUPAC Name |

(E)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-18-12-5-8-15(18)16(19)9-11-17-22(20,21)13-10-14-6-3-2-4-7-14/h2-8,10,12-13,16-17,19H,9,11H2,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMOKLRYXAZGAJ-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNS(=O)(=O)C=CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1C(CCNS(=O)(=O)/C=C/C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-(dimethylsulfamoyl)-4-ethoxyphenyl]-6-methylpyridine-4-carboxamide](/img/structure/B2767075.png)

![6-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2767077.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2767079.png)

![Methyl 2-amino-2-[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2767086.png)

![5-{2-Cyano-2-[(2,4,6-trimethylphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl benzoate](/img/structure/B2767089.png)

![4-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2767091.png)